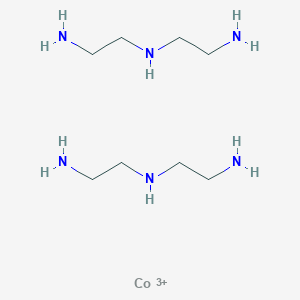
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is a coordination compound where cobalt is bonded to triethylene tetramine, a tetradentate ligand
Méthodes De Préparation
The synthesis of cobalt triethylene tetramine complex typically involves the reaction of cobalt salts with triethylene tetramine under controlled conditions. One common method involves dissolving cobalt(III) chloride in hot distilled water and then adding triethylene tetramine. The reaction mixture is heated and stirred, leading to the formation of the desired complex. The product is then isolated through crystallization and characterized using various spectroscopic techniques .
Analyse Des Réactions Chimiques
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.
Coordination Reactions: The complex can form additional coordination bonds with other molecules or ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of cobalt triethylene tetramine complex involves its ability to bind to specific molecular targets. In biological systems, the complex can interact with DNA, leading to the inhibition of cell proliferation. The complex can also chelate metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) can be compared with other cobalt complexes, such as cobalt ethylenediamine and cobalt bipyridine complexes. While all these complexes have cobalt as the central metal, the ligands differ, leading to variations in their chemical properties and applications. N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) is unique due to its tetradentate ligand, which provides a stable coordination environment and enhances its biological activity .
Similar compounds include:
- Cobalt ethylenediamine complex
- Cobalt bipyridine complex
- Cobalt phenanthroline complex
These compounds share some similarities but also have distinct properties that make them suitable for different applications .
Propriétés
Numéro CAS |
18703-28-1 |
|---|---|
Formule moléculaire |
C8H26CoN6+3 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
Clé InChI |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
SMILES canonique |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Key on ui other cas no. |
18703-28-1 |
Synonymes |
Co(trien) complex cobalt triethylene tetramine complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















